SH5-07

Catalog No.
S543126
CAS No.
1456632-41-9
M.F
C29H28F5N3O5S
M. Wt
625.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SH5-07

CAS Number

1456632-41-9

Product Name

SH5-07

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide

Molecular Formula

C29H28F5N3O5S

Molecular Weight

625.6 g/mol

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH5 07; SH507; SH5-07

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Description

The exact mass of the compound SH5-07 is 625.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing Stat3 Function in Cellular Processes

Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.

[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()

Studying Stat3 in Cancer Biology

Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].

[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()

Understanding Stat3 in Inflammatory Diseases

Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].

[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()

SH5-07 is a chemical compound with the molecular formula C29H28F5N3O5S and a CAS number of 1456632-41-9. It is primarily recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of STAT3 by SH5-07 has been shown to have significant implications in cancer therapy, particularly in targeting malignancies such as glioma and breast cancer .

SH5-07 is believed to function by binding to STAT3, thereby preventing it from interacting with other molecules and carrying out its cellular functions [, , ]. This inhibition disrupts processes regulated by STAT3, which may have therapeutic potential in diseases where STAT3 is overactive [].

That incorporate hydroxamic acid and benzoic acid derivatives. While specific synthetic routes are proprietary to various research institutions, general methods include:

  • Formation of Hydroxamic Acid Derivatives: This step involves reacting benzoic acid derivatives with hydroxylamine.
  • Coupling Reactions: The hydroxamic acid is then coupled with other aromatic amines or heterocycles to form the final compound.
  • Purification: The synthesized product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .

The biological activity of SH5-07 has been extensively studied in vitro and in vivo. It has demonstrated efficacy in suppressing the proliferation and viability of various cancer cell lines, including human glioma and breast cancer cells. In animal models, SH5-07 has shown the ability to reduce tumor size and metastasis, indicating its potential as an effective therapeutic agent against aggressive cancers . Additionally, studies suggest that SH5-07 may enhance the effects of other anticancer treatments when used in combination therapies.

SH5-07's primary application lies in cancer research and therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its applications include:

  • Cancer Treatment: As a targeted therapy for glioma and breast cancer.
  • Research Tool: Used in laboratory studies to elucidate the role of STAT3 in various biological processes.
  • Combination Therapy: Potentially used alongside other chemotherapeutic agents to enhance treatment efficacy .

Several compounds share structural or functional similarities with SH5-07, particularly those targeting the STAT3 pathway or exhibiting anti-cancer properties. Notable compounds include:

Compound NameCAS NumberMechanism of ActionUnique Features
Stattic872620-88-0Inhibits STAT3 dimerizationNon-selective for other STAT proteins
C188-91224108-57-9Inhibits phosphorylation of STAT3Potent against multiple cancers
WP10661352120-92-0Inhibits STAT3 signalingAlso affects NF-kB pathway
Pimozide2062-78-4Antipsychotic with reported anti-cancer propertiesMulti-targeted effects

SH5-07 stands out due to its selective targeting of STAT3 over other similar transcription factors, making it a promising candidate for targeted cancer therapies while minimizing off-target effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

625.16698299 g/mol

Monoisotopic Mass

625.16698299 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lopez-Tapia F, Brotherton-Pleiss C, Yue P, Murakami H, Costa Araujo AC, Reis Dos Santos B, Ichinotsubo E, Rabkin A, Shah R, Lantz M, Chen S, Tius MA, Turkson J. Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Med Chem Lett. 2018 Feb 16;9(3):250-255. doi: 10.1021/acsmedchemlett.7b00544. eCollection 2018 Mar 8. PubMed PMID: 29541369; PubMed Central PMCID: PMC5846032.
2: Yue P, Lopez-Tapia F, Paladino D, Li Y, Chen CH, Namanja AT, Hilliard T, Chen Y, Tius MA, Turkson J. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Res. 2016 Feb 1;76(3):652-63. doi: 10.1158/0008-5472.CAN-14-3558. Epub 2015 Jun 18. PubMed PMID: 26088127; PubMed Central PMCID: PMC4684502.

Explore Compound Types